molecular formula C8H8O4 B118912 Vanillic acid CAS No. 121-34-6

Vanillic acid

Cat. No.: B118912
CAS No.: 121-34-6
M. Wt: 168.15 g/mol
InChI Key: WKOLLVMJNQIZCI-UHFFFAOYSA-N
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Description

Vanillic acid, also known as 4-hydroxy-3-methoxybenzoic acid, is a dihydroxybenzoic acid derivative. It is an oxidized form of vanillin and is commonly used as a flavoring agent. This compound is found in various plants, including the root of Angelica sinensis, and is a significant component in foods like açaí oil, argan oil, wine, and vinegar .

Scientific Research Applications

Vanillic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Vanillic acid, a phenolic compound, has been found to exert potent inhibitory activity against several targets including Adenosine Monophosphate-Activated Protein Kinase (AMPK), Nuclear Factor Kappa B (NF-κB), the Janus kinase (JAK)/signal transducer and activator of transcription (STAT), Nod-like receptor family protein (NLRP), Toll-like receptors (TLRs), Mitogen-Activated Signaling Proteins (MAPK) and Mammalian Target of Rapamycin (mTOR) signaling pathways . These targets play crucial roles in various cellular processes, including inflammation, immune response, cell growth, and metabolism.

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it has been shown to block pro-inflammatory cytokines and suppress inflammatory cascades . It also inhibits the expression of reactive oxygen species (ROS) and nitric oxygen synthase (iNOS) . These interactions result in the modulation of the targets’ functions, contributing to the compound’s bioactive properties.

Biochemical Pathways

This compound affects several biochemical pathways. It is an intermediate product in the two-step bioconversion of ferulic acid to vanillin . Seven pathways of vanillin biosynthesis have been constructed, namely, glucovanillin, glucose, cresol, capsaicin, vanillyl alcohol, tyrosine, and phenylalanine pathways . These pathways are involved in the production of vanillin, a compound that shares similar properties with this compound.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of this compound, the plasma concentration reached peaks at the time of 0.55-0.64 h . The oral bioavailability was calculated as 25.3-36.2% in rat plasma .

Result of Action

The action of this compound leads to molecular and cellular effects. Its antioxidant properties allow it to act as a potent scavenger of ROS . It also exhibits anti-inflammatory effects by blocking pro-inflammatory cytokines and suppressing inflammatory cascades . These effects contribute to the potential therapeutic applications of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of this compound in the environment might harm living organisms due to its wide use in various industrial sectors . Additionally, artificially applied this compound has been shown to change soil microbial communities, which could potentially affect its action .

Safety and Hazards

Vanillic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam . It is also advised to keep away from foodstuffs, beverages and feed, remove all soiled and contaminated clothing immediately, wash hands before breaks and at the end of work, avoid contact with the eyes and skin .

Future Directions

The utilization of microorganisms for vanillin production is increasingly recognized for its cost-effectiveness, accessibility, streamlined process, and metabolic adaptability . Future directions of vanillic acid biosynthesis using inexpensive precursors are also thoroughly discussed . This compound and its associated compounds are believed to play a significant role in preventing diseases, underscoring the need for a systematic investigation .

Biochemical Analysis

Biochemical Properties

Vanillic acid is involved in various biochemical reactions. It is recognized as an intermediate degradation product in a biotransformation process . In the two-step vanillin biosynthesis process, Aspergillus niger achieves an 88% molar yield in converting ferulic acid to this compound .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress inflammation in lipopolysaccharides-treated human lung fibroblasts . It also has antioxidant properties, serving as a potent scavenger of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to exert potent inhibitory activity against Adenosine Monophosphate-Activated Protein Kinase (AMPK), Nuclear Factor Kappa B (NF- κB), the Janus kinase (JAK)/signal transducer and activator of transcription (STAT), Nod‐like receptor family protein (NLRP), Toll-like receptors (TLRs), Mitogen-Activated Signaling Proteins (MAPK) and Mammalian Target of Rapamycin (mTOR) signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in the process of vanillin production, A. niger achieves an 88% molar yield in converting ferulic acid to this compound . This suggests that this compound has a certain degree of stability and does not degrade quickly in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to inhibit Carrageenan-induced mechanical hyperalgesia, paw edema, and neutrophil and macrophage recruitment in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathway of vanillin production from ferulic acid . It is an intermediate in this process, and its production involves the oxidation of vanillin by various oxidizing agents .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can be distributed within cells and tissues. For instance, it has been shown to suppress inflammation in lipopolysaccharides-treated human lung fibroblasts , suggesting that it can be distributed to these cells and exert its effects.

Subcellular Localization

Β-glucosidase activity, which is involved in the metabolism of this compound, has been observed in the cytoplasm (and/or the periplasm) of mesocarp and endocarp cells . This suggests that this compound may also be localized in these areas of the cell.

Chemical Reactions Analysis

Vanillic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce vanillin.

    Reduction: It can be reduced to vanillyl alcohol.

    Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in various substitution reactions.

Common reagents used in these reactions include oxidizing agents like Pd/C and NaBH4, and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include vanillin, vanillyl alcohol, and various substituted derivatives .

Comparison with Similar Compounds

Vanillic acid is similar to other phenolic acids such as ferulic acid, coniferyl aldehyde, and vanillin. it is unique in its specific combination of hydroxyl and methoxy groups on the benzene ring, which contribute to its distinct chemical properties and biological activities . Other similar compounds include:

This compound stands out due to its diverse applications and significant role in both natural and industrial processes.

Properties

IUPAC Name

4-hydroxy-3-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Record name vanillic acid
Source Wikipedia
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DSSTOX Substance ID

DTXSID6059522
Record name Vanillic acid
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Molecular Weight

168.15 g/mol
Source PubChem
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Physical Description

White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS], Solid, White to beige powder or needle; vanilla like odour
Record name Vanillic acid
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Record name 4-Hydroxy-3-methoxy benzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1.5 mg/mL at 14 °C, slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name Vanillic acid
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Record name 4-Hydroxy-3-methoxy benzoic acid
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.0000171 [mmHg]
Record name Vanillic acid
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CAS No.

121-34-6
Record name Vanillic acid
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Record name Vanillic acid
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Record name Benzoic acid, 4-hydroxy-3-methoxy-
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Record name VANILLIC ACID
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Record name Vanillic acid
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Melting Point

211.5 °C
Record name Vanillic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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